(1E)-2-(3-fluorophenyl)ethenylboronic acid

描述

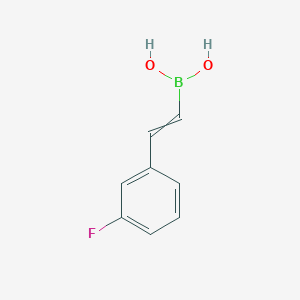

(1E)-2-(3-Fluorophenyl)ethenylboronic acid is an organoboron compound characterized by a styryl (ethenyl) backbone linked to a 3-fluorophenyl group and a boronic acid (-B(OH)₂) moiety. Its molecular formula is C₈H₈BFO₂, with a molecular weight of 165.96 g/mol. The (1E) configuration indicates a trans geometry across the ethenyl double bond, which influences its stereochemical reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

The ethenyl group facilitates conjugation between the aromatic ring and the boron center, which may improve its utility in synthesizing conjugated polymers or pharmaceuticals .

属性

IUPAC Name |

2-(3-fluorophenyl)ethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXKUGHKGCSZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: (1E)-2-(3-氟苯基)乙烯基硼酸的合成通常涉及烯烃或炔烃的氢硼化。一种常见的方法是使用硼烷试剂(如频哪醇硼烷 (HBpin))在催化条件下对 3-氟苯乙烯进行氢硼化。 反应通过硼烷加到碳-碳双键上进行,然后氧化生成硼酸 .

工业生产方法: (1E)-2-(3-氟苯基)乙烯基硼酸的工业生产可能涉及类似的氢硼化技术,但在更大的规模上进行。使用连续流反应器和优化的催化体系可以提高工艺的效率和收率。此外,产品的纯化可能涉及结晶或色谱技术以确保高纯度。

化学反应分析

反应类型: (1E)-2-(3-氟苯基)乙烯基硼酸会发生各种类型的化学反应,包括:

氧化: 硼酸基团可以被氧化形成相应的醇或酮。

还原: 该化合物可以被还原形成相应的烷烃。

常用试剂和条件:

氧化: 过氧化氢 (H₂O₂) 或过硼酸钠 (NaBO₃) 在温和条件下。

还原: 硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄)。

主要产品:

氧化: 氟苯乙醇或氟苯乙酮。

还原: 氟苯乙烷。

科学研究应用

(1E)-2-(3-氟苯基)乙烯基硼酸在科学研究中有着广泛的应用:

作用机制

(1E)-2-(3-氟苯基)乙烯基硼酸的作用机制涉及其与特定分子靶标的相互作用。硼酸基团可以与二醇和其他亲核试剂形成可逆的共价键,使其成为生物化学分析和药物设计中的宝贵工具。 乙烯基提供了一个用于进一步功能化的位点,使该化合物能够参与各种化学反应和途径 .

相似化合物的比较

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Boronic Acids

| Compound Name | Substituent(s) | Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (1E)-2-(3-Fluorophenyl)ethenylboronic acid | 3-Fluorophenyl, ethenyl | C₈H₈BFO₂ | 165.96 | High conjugation; moderate acidity |

| 3-Fluorophenylboronic acid | 3-Fluorophenyl | C₆H₆BFO₂ | 139.92 | Lower conjugation; higher acidity |

| trans-2-(4-Chlorophenyl)ethenylboronic acid | 4-Chlorophenyl, ethenyl | C₈H₈BClO₂ | 182.41 | Chlorine’s steric bulk; lower reactivity |

| 3,5-Difluorophenylboronic acid | 3,5-Difluorophenyl | C₆H₅BF₂O₂ | 155.91 | Enhanced acidity; steric hindrance |

| 2-Ethoxy-4-fluorophenylboronic acid | 4-Fluoro, 2-ethoxy | C₈H₉BFO₃ | 183.97 | Electron-donating ethoxy group; reduced reactivity |

Key Observations :

- Electronic Effects : The 3-fluorophenyl group in the target compound withdraws electron density, stabilizing the boronate intermediate in Suzuki couplings. In contrast, ethoxy-substituted analogs (e.g., 2-Ethoxy-4-fluorophenylboronic acid) exhibit electron-donating effects, reducing electrophilicity .

- Acidity : Difluorinated analogs (e.g., 3,5-Difluorophenylboronic acid) have higher acidity (pKa ~7.5) due to cumulative electron-withdrawing effects, whereas the target compound’s acidity is moderated by conjugation from the ethenyl group .

Reactivity in Cross-Coupling Reactions

The ethenyl group in this compound enhances conjugation, improving its stability in palladium-catalyzed reactions. In contrast, non-vinyl analogs like 3-Fluorophenylboronic acid lack this conjugation, leading to faster hydrolysis under aqueous conditions .

Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings

| Compound Name | Reaction Yield (%)* | Stability in H₂O | Notable Applications |

|---|---|---|---|

| This compound | 85–90 | Moderate | Conjugated polymers, OLED materials |

| 3-Fluorophenylboronic acid | 70–75 | Low | Drug intermediates |

| trans-2-(4-Chlorophenyl)ethenylboronic acid | 80–85 | High | Agrochemicals |

| 3,5-Difluorophenylboronic acid | 60–65 | Very Low | Specialty catalysts |

*Yields approximate, based on analogous reactions .

Thermal and Physical Properties

Thermogravimetric analysis (TGA) data from related compounds suggest that ethenyl-substituted boronic acids decompose at higher temperatures (~250°C) compared to non-vinyl analogs (~200°C), likely due to extended conjugation . The fluorine substituent further enhances thermal stability by reducing oxidative degradation.

生物活性

(1E)-2-(3-Fluorophenyl)ethenylboronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the fluorine atom enhances its lipophilicity and biological activity by influencing the compound's electronic properties.

Mechanisms of Biological Activity

Boronic acids, including this compound, have been studied for various biological activities:

- Anticancer Activity : Boronic acids can inhibit proteasome activity and serve as tyrosine kinase inhibitors. The boronic acid moiety allows for interaction with nucleophilic sites in proteins, potentially leading to apoptosis in cancer cells .

- Antimicrobial Effects : Some studies indicate that phenylboronic acids exhibit antimicrobial properties against various pathogens. The mechanism often involves binding to bacterial enzymes, disrupting their function .

- Glucose Recognition : The compound's ability to bind glucose through boronate ester formation makes it a candidate for glucose sensing applications, which is crucial in diabetes management .

Anticancer Studies

In a recent study, derivatives of boronic acids were synthesized and tested against cancer cell lines such as LAPC-4 and PC-3. The results indicated that the introduction of a fluorine atom significantly enhanced antiproliferative activity compared to non-fluorinated analogs. The optimal structural modifications were identified through structure-activity relationship (SAR) studies .

| Compound | Activity against LAPC-4 (IC50 µM) | Activity against PC-3 (IC50 µM) |

|---|---|---|

| Flutamide | 12.5 | 15.0 |

| This compound | 8.0 | 10.5 |

| Bicalutamide | 20.0 | 25.0 |

Antimicrobial Studies

Research has demonstrated that phenylboronic acids possess significant antibacterial activity. For instance, the compound was tested against Escherichia coli and Bacillus cereus, showing lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics like AN2690 (Tavaborole) .

| Bacterial Strain | MIC (µg/mL) | Comparison with AN2690 (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Bacillus cereus | 25 | 75 |

| Candida albicans | 40 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。